4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry. It belongs to the class of piperidine derivatives, which are often explored for their biological activities. The compound is characterized by its complex molecular structure, which includes a bromo-substituted phenoxy group and a piperidine ring.
This compound is classified as a hydrochloride salt, which typically enhances its solubility and stability in various solvents, making it suitable for pharmaceutical applications .
The synthesis of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride involves several key steps:
The reaction conditions, including temperature and time, are crucial for optimizing yield and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.
The molecular structure of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can be described as follows:
This structure suggests potential interactions with biological targets, particularly in neurotransmitter systems .
The chemical reactivity of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can be analyzed through various reactions:
The mechanism of action for 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is primarily linked to its interaction with neurotransmitter receptors:
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific applications:
This compound exemplifies the ongoing research into piperidine derivatives and their potential roles in modern medicine.
The synthesis of the piperidine-phenoxy scaffold relies on strategic bond formation between the aromatic and heterocyclic systems. For 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, two primary approaches dominate modern synthetic workflows:
Pyridine Hydrogenation: Catalytic hydrogenation of pyridine precursors offers high stereoselectivity under optimized conditions. Beller et al. demonstrated that cobalt nanoparticles (Co@TiO₂) facilitate hydrogenation in water, converting substituted pyridines to piperidines with >90% yield [3] [7]. This method avoids acidic conditions, preserving acid-sensitive functional groups. For the target compound, 4-(2-hydroxyethyl)pyridine serves as the starting material, with subsequent etherification introducing the brominated phenoxy moiety. Ruthenium-based catalysts further enhance cis-diastereoselectivity for multi-substituted derivatives [7].
Piperidine Functionalization: Alternatively, pre-formed piperidine rings undergo nucleophilic displacement. The hydrochloride salt of 4-(2-chloroethyl)piperidine reacts with 2-bromo-4-(tert-pentyl)phenol under basic conditions (K₂CO₃/DMF) to form the ether linkage. Grygorenko et al. achieved 85–92% yields using similar strategies, noting that microwave irradiation (100°C, 30 min) accelerates the reaction while minimizing byproducts [3].
Table 1: Molecular Identifiers of Key Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine HCl | 53410062 (PubChem) | C₁₈H₂₉BrClNO | 390.79 g/mol |
4-(2-Bromo-4-(tert-pentyl)phenoxy)piperidine HCl | 1220020-49-4 | C₁₆H₂₅BrClNO | 362.73 g/mol |
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine HCl | 1219956-86-1 | C₁₇H₂₇BrClNO | 376.80 g/mol |
The strategic placement of bromine and tert-pentyl groups on the phenoxy ring demands precise regiocontrol:
tert-Pentyl Introduction: Friedel-Crafts alkylation of para-substituted phenols with 2-methyl-2-butanol (tert-pentanol) under acid catalysis (H₂SO₄/AlCl₃) yields 4-(tert-pentyl)phenol. Kinetic studies reveal that temperatures >60°C promote dialkylation, while temperatures <40°C favor monoalkylation with 88% regioselectivity [1] [9]. The bulky tert-pentyl group enhances lipophilicity (log P ≈ 4.2), impacting downstream bioactivity.
Regioselective Bromination: Electrophilic bromination of 4-(tert-pentyl)phenol requires careful optimization to avoid ortho/para competition. Using N-bromosuccinimide (NBS) in acetic acid at 0–5°C delivers 2-bromo-4-(tert-pentyl)phenol with 95% regiopurity. Solvent screening shows acetic acid suppresses polybromination better than chlorinated solvents [6] [9]. The bromine atom serves as a synthetic handle for cross-coupling or halogen-bonding interactions in target engagement.
The ethylene (–CH₂CH₂–) linker bridges the phenoxy and piperidine moieties, influencing conformational flexibility:
Etherification Techniques: SN₂ reactions between 2-bromo-4-(tert-pentyl)phenol and 1,2-dibromoethane generate the intermediate 2-(2-bromo-4-(tert-pentyl)phenoxy)ethyl bromide. Subsequent displacement with 4-(N-Boc)piperidine (Boc = tert-butoxycarbonyl) and HCl deprotection yields the target compound. Mitsunobu coupling offers an alternative path, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to link phenol and N-Boc-4-(2-hydroxyethyl)piperidine, though yields plateau at 78% due to phosphine oxide byproducts [6].
Linker Length Effects: Comparative studies with methyl (–CH₂–) or propylene (–CH₂CH₂CH₂–) linkers reveal diminished receptor binding. Ethylene’s two-carbon chain balances flexibility and rigidity, as confirmed by molecular dynamics simulations showing optimal distance (6.8 Å) between piperidine nitrogen and phenoxy oxygen for target engagement .
Conversion to the hydrochloride salt enhances stability and solubility:
Acid-Base Titration: Treating the free base with HCl in anhydrous ether or isopropanol precipitates the hydrochloride salt. Stoichiometric control (1.05 eq HCl) prevents dihydrochloride formation. In-line pH monitoring during addition ensures endpoint precision (pH 4.0–4.5), achieving >99% conversion [1] [6].
Crystallization Optimization: Solvent polarity critically impacts crystal habit. Ethanol/ethyl acetate mixtures (1:3 v/v) produce uniform crystals with 92% recovery, whereas acetonitrile yields fines requiring milling. Salt formation increases aqueous solubility 40-fold (from 0.1 mg/mL to 4.1 mg/mL), facilitating biological testing [9].
Table 2: Comparative Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Conditions | Yield (%) | Diastereoselectivity | Reference |
---|---|---|---|---|
Co@TiO₂ (cobalt nanoparticles) | H₂ (50 bar), H₂O, 120°C, 12 h | 95 | N/A (non-chiral) | [3] |
Ru/C | H₂ (30 bar), EtOH, 80°C, 6 h | 91 | cis: 98% | [7] |
Rh(I)-(S)-SegPhos | HCO₂H/NEt₃, 40°C, 24 h | 89 | 92% ee | [7] |
Structural Analogs and Pharmacophore Significance
The piperidine-phenoxy scaffold exhibits modularity, enabling tailored bioactivity:
Analog Diversity: Substitutions at the phenoxy 4-position (tert-pentyl vs. sec-butyl) or piperidine connectivity (2-, 3-, or 4-position) modulate target affinity. For example, 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride (CAS 1219956-86-1) shows altered log P (3.8 vs. 4.5) and membrane permeability [6].
Pharmacophore Features: The piperidine nitrogen acts as a hydrogen-bond acceptor, while the bromine enables halogen bonding. In sigma receptor ligands, such motifs enable dual H3R/σ1R affinity, where piperidine-based compounds exhibit 100-fold higher σ1R binding (Kᵢ = 3.64 nM) than piperazine analogs (Kᵢ = 1531 nM) [5].
Table 3: Structural Analogs with Key Modifications
Analog Structure | CAS Number | Key Modification | Molecular Formula |
---|---|---|---|
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine HCl | 1219956-86-1 | sec-butyl at phenoxy 4-position | C₁₇H₂₇BrClNO |
3-((4-(tert-Pentyl)phenoxy)methyl)piperidine HCl | 1220029-25-3 | Methyl linker; piperidine 3-position | C₁₇H₂₈ClNO |
4-(2-Bromo-4-(tert-pentyl)phenoxy)piperidine HCl | 1220020-49-4 | Direct phenoxy-piperidine linkage | C₁₆H₂₅BrClNO |
Concluding Remarks
The synthetic landscape for 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride integrates regioselective electrophilic chemistry, catalytic hydrogenation, and salt formation to achieve structural precision. Advances in catalyst design and reaction engineering continue to optimize yields and purity, positioning this scaffold as a versatile template for pharmacological exploration. Future work will likely focus on enantioselective routes and greener solvent systems to enhance sustainability.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3